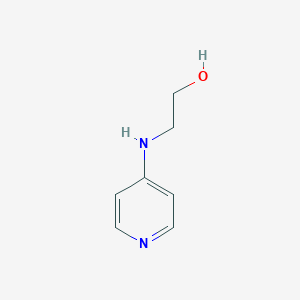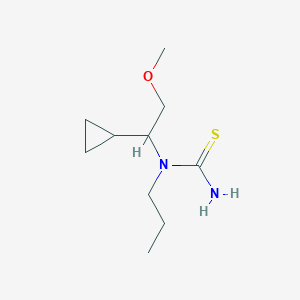
N-(1-Cyclopropyl-2-methoxyethyl)-N-propylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Cyclopropyl-2-methoxyethyl)-N-propylthiourea, also known as CMPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CMPT is a thiourea derivative that has been synthesized and studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(1-Cyclopropyl-2-methoxyethyl)-N-propylthiourea is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins. N-(1-Cyclopropyl-2-methoxyethyl)-N-propylthiourea has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and viral replication.
Biochemische Und Physiologische Effekte
N-(1-Cyclopropyl-2-methoxyethyl)-N-propylthiourea has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(1-Cyclopropyl-2-methoxyethyl)-N-propylthiourea can induce apoptosis (programmed cell death) in cancer cells. N-(1-Cyclopropyl-2-methoxyethyl)-N-propylthiourea has also been shown to inhibit the replication of certain viruses. In addition, N-(1-Cyclopropyl-2-methoxyethyl)-N-propylthiourea has been found to have antioxidant properties and can reduce oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-Cyclopropyl-2-methoxyethyl)-N-propylthiourea in lab experiments is its high potency and specificity for certain enzymes or proteins. This allows for more precise targeting of specific pathways or processes. However, one limitation of N-(1-Cyclopropyl-2-methoxyethyl)-N-propylthiourea is its potential toxicity, which can vary depending on the concentration and duration of exposure.
Zukünftige Richtungen
There are several future directions for research on N-(1-Cyclopropyl-2-methoxyethyl)-N-propylthiourea. One area of interest is the development of N-(1-Cyclopropyl-2-methoxyethyl)-N-propylthiourea derivatives with improved potency and selectivity. Another area of research is the evaluation of N-(1-Cyclopropyl-2-methoxyethyl)-N-propylthiourea as a potential therapeutic agent for various diseases. Additionally, further studies are needed to determine the safety and toxicity of N-(1-Cyclopropyl-2-methoxyethyl)-N-propylthiourea in vivo.
Synthesemethoden
The synthesis of N-(1-Cyclopropyl-2-methoxyethyl)-N-propylthiourea involves the reaction of 1-cyclopropyl-2-methoxyethanone with thiourea and propylamine. The reaction is carried out under specific conditions to yield the desired product. The purity and yield of N-(1-Cyclopropyl-2-methoxyethyl)-N-propylthiourea can be improved by using different purification techniques.
Wissenschaftliche Forschungsanwendungen
N-(1-Cyclopropyl-2-methoxyethyl)-N-propylthiourea has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and environmental science. In medicinal chemistry, N-(1-Cyclopropyl-2-methoxyethyl)-N-propylthiourea has been evaluated for its anticancer, antiviral, and antimicrobial activities. In agriculture, N-(1-Cyclopropyl-2-methoxyethyl)-N-propylthiourea has been investigated for its potential use as a herbicide. In environmental science, N-(1-Cyclopropyl-2-methoxyethyl)-N-propylthiourea has been studied for its ability to remove heavy metals from contaminated soil and water.
Eigenschaften
CAS-Nummer |
166526-01-8 |
|---|---|
Produktname |
N-(1-Cyclopropyl-2-methoxyethyl)-N-propylthiourea |
Molekularformel |
C10H20N2OS |
Molekulargewicht |
216.35 g/mol |
IUPAC-Name |
1-(1-cyclopropyl-2-methoxyethyl)-1-propylthiourea |
InChI |
InChI=1S/C10H20N2OS/c1-3-6-12(10(11)14)9(7-13-2)8-4-5-8/h8-9H,3-7H2,1-2H3,(H2,11,14) |
InChI-Schlüssel |
GHCASAPLUYDZBO-UHFFFAOYSA-N |
SMILES |
CCCN(C(COC)C1CC1)C(=S)N |
Kanonische SMILES |
CCCN(C(COC)C1CC1)C(=S)N |
Synonyme |
Thiourea, N-(1-cyclopropyl-2-methoxyethyl)-N-propyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



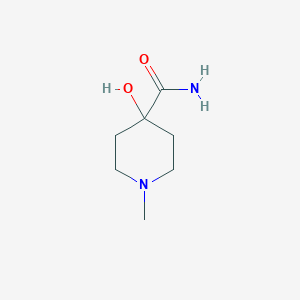
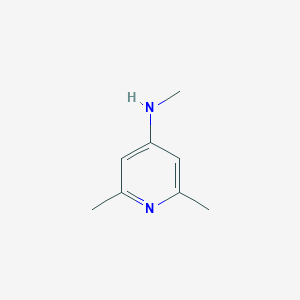
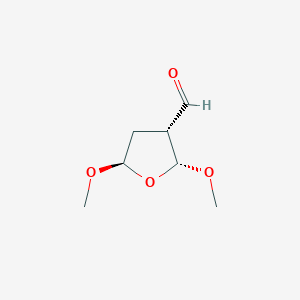
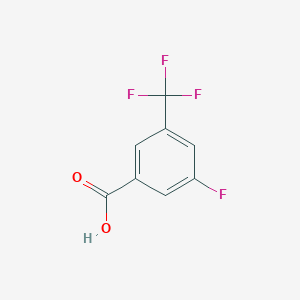
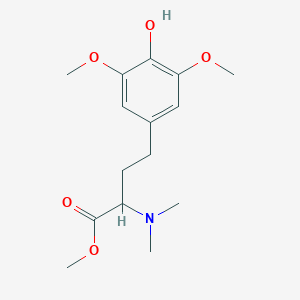

![3,4,6-Trimethyl-3H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B62385.png)
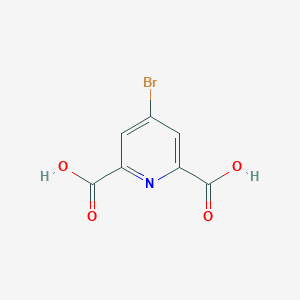
![[(2S,3R)-3-[(1S,2R,4Ar,4bR,7S,8aR,10aR)-7-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4b,8,8,10a-tetramethyl-2'-oxospiro[2,3,4,4a,5,6,7,8a,9,10-decahydrophenanthrene-1,4'-oxolane]-2-yl]-1-[(2S,4R)-4-methyl-5-oxooxolan-2-yl]butan-2-yl] acetate](/img/structure/B62390.png)
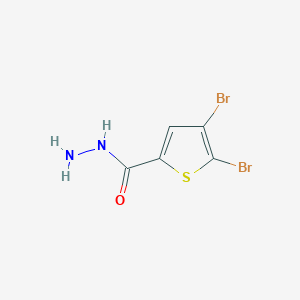
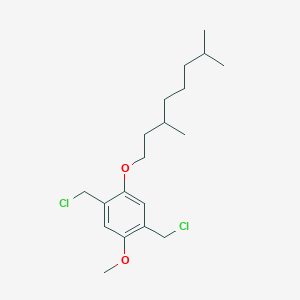
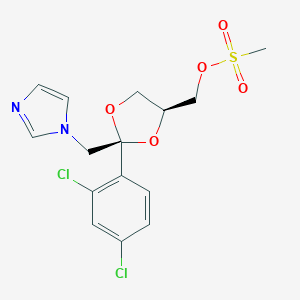
![5,6-Dihydro-4H-imidazo[1,5,4-DE]quinoxalin-2(1H)-one](/img/structure/B62396.png)
